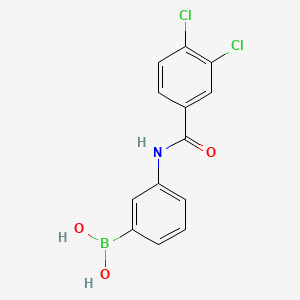
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, also known as [3-[(3,4-dichlorobenzoyl)amino]phenyl]boronic acid, is a boronic acid derivative. This compound features a boronic acid group attached to a benzene ring, which is further substituted with a 3,4-dichlorobenzamido group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.
Vorbereitungsmethoden
The synthesis of benzeneboronic acid, m-(3,4-dichlorobenzamido)-, typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzoyl chloride and 3-aminophenylboronic acid.
Reaction Conditions: The 3,4-dichlorobenzoyl chloride is reacted with 3-aminophenylboronic acid in the presence of a base, such as triethylamine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicine: Boronic acid derivatives are known for their ability to inhibit proteasomes, making them valuable in the development of anticancer drugs.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of benzeneboronic acid, m-(3,4-dichlorobenzamido)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins. In the context of proteasome inhibition, the boronic acid group binds to the active site serine residue of the proteasome, blocking its activity and leading to the accumulation of proteins within the cell, ultimately inducing cell death.
Vergleich Mit ähnlichen Verbindungen
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Similar in structure but lacks the 3,4-dichlorobenzamido group, making it less specific in its interactions.
3-Methoxycarbonylphenylboronic Acid: Contains a methoxycarbonyl group instead of the dichlorobenzamido group, leading to different reactivity and applications.
4-(Methoxycarbonyl)benzeneboronic Acid: Another derivative with a methoxycarbonyl group, used in different synthetic applications.
The uniqueness of benzeneboronic acid, m-(3,4-dichlorobenzamido)-, lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
73688-87-6 |
|---|---|
Molekularformel |
C13H10BCl2NO3 |
Molekulargewicht |
309.9 g/mol |
IUPAC-Name |
[3-[(3,4-dichlorobenzoyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BCl2NO3/c15-11-5-4-8(6-12(11)16)13(18)17-10-3-1-2-9(7-10)14(19)20/h1-7,19-20H,(H,17,18) |
InChI-Schlüssel |
ZHBUQXITRPQLEN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


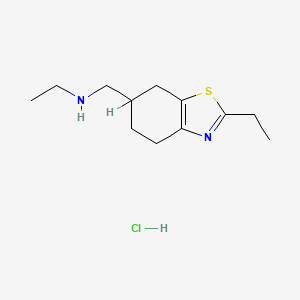
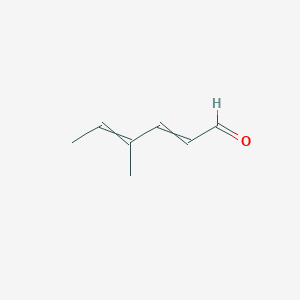
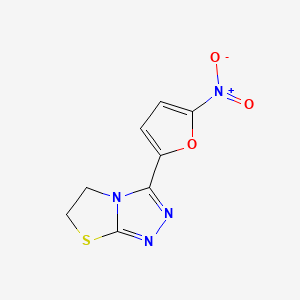

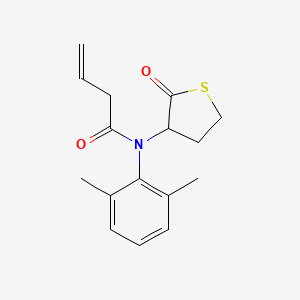
![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)
![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)
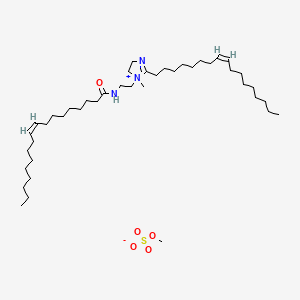
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
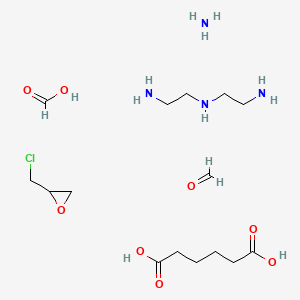
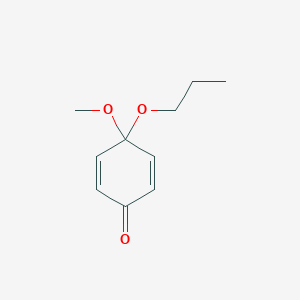
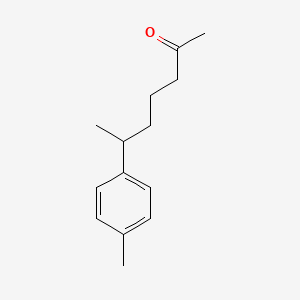
![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

